molecular formula C14H16N4O3 B2623302 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1797351-18-8

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2623302
CAS No.: 1797351-18-8
M. Wt: 288.307
InChI Key: XFAIENGMRNNVJO-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring, a pyrazole ring, and a tetrahydropyran ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often require controlled temperatures, solvents like ethanol or methanol, and catalysts such as acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is the combination of these three distinct ring structures in a single molecule, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13-12(2-1-5-15-13)14(20)17-10-8-16-18(9-10)11-3-6-21-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAIENGMRNNVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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